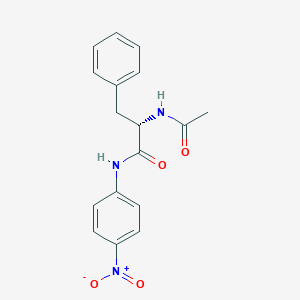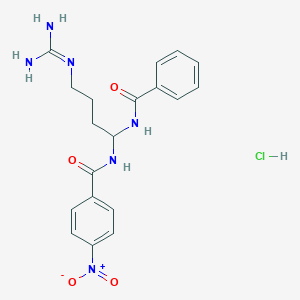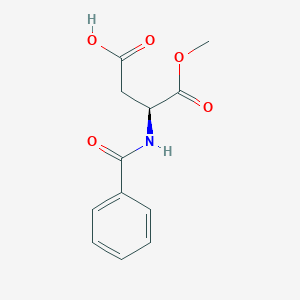
Ac-Phe-pNA
概要
説明
Acetyl-Phenylalanine-p-Nitroanilide (Ac-Phe-pNA) is a synthetic peptide substrate commonly used in biochemical assays to study enzyme activity, particularly chymotrypsin-like proteases. This compound is characterized by the presence of an acetyl group attached to the amino acid phenylalanine, which is further linked to a p-nitroanilide group. The p-nitroanilide moiety serves as a chromogenic group, releasing a yellow-colored product upon enzymatic cleavage, which can be quantitatively measured using spectrophotometry.
科学的研究の応用
Acetyl-Phenylalanine-p-Nitroanilide is widely used in scientific research for various applications:
Enzyme Kinetics: It is used to study the kinetics of chymotrypsin-like proteases by measuring the rate of p-nitroaniline release.
Inhibitor Screening: The compound is employed in high-throughput screening assays to identify potential inhibitors of proteases.
Diagnostic Assays: It is used in diagnostic assays to measure protease activity in biological samples, which can be indicative of certain diseases.
Biochemical Research: Acetyl-Phenylalanine-p-Nitroanilide is used to investigate the specificity and mechanism of action of proteases.
作用機序
Target of Action
Ac-Phe-pNA is a synthetic compound that acts as a specific substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the body. It specifically cleaves peptide bonds on the carboxyl side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine .
Mode of Action
The interaction between this compound and chymotrypsin follows the typical enzyme-substrate mechanism. The this compound binds to the active site of chymotrypsin, fitting into the enzyme’s specific binding pocket. The enzyme then catalyzes the hydrolysis of the peptide bond in this compound, leading to the release of p-nitroaniline . This reaction results in the cleavage of the this compound substrate and the subsequent release of the enzyme, which can then bind to another substrate molecule .
Biochemical Pathways
The hydrolysis of this compound by chymotrypsin is part of the broader proteolytic pathway in the body. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is crucial for many biological processes, including digestion, cell cycle progression, and signal transduction . The cleavage of this compound can be seen as a model for understanding these broader proteolytic processes.
Pharmacokinetics
The resulting metabolites, including p-nitroaniline, are likely excreted via the kidneys .
Result of Action
The primary result of the action of this compound is the production of p-nitroaniline, a compound that can be easily detected due to its yellow color . This makes this compound useful as a substrate in biochemical assays for chymotrypsin activity. The cleavage of this compound by chymotrypsin can therefore be used to measure the activity of this enzyme in a sample .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of chymotrypsin, and thus the rate of this compound cleavage, can be affected by factors such as temperature and pH . Optimal chymotrypsin activity is usually observed at physiological temperature and slightly alkaline pH . Furthermore, the presence of inhibitors or activators of chymotrypsin can also influence the rate of this compound cleavage .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Phenylalanine-p-Nitroanilide typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using an acetyl group to prevent unwanted side reactions.
Coupling Reaction: The protected phenylalanine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of any protecting groups to yield the desired product, Acetyl-Phenylalanine-p-Nitroanilide.
Industrial Production Methods: Industrial production of Acetyl-Phenylalanine-p-Nitroanilide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions: Acetyl-Phenylalanine-p-Nitroanilide primarily undergoes enzymatic hydrolysis reactions. The compound is specifically designed to be a substrate for chymotrypsin-like proteases, which cleave the peptide bond between phenylalanine and p-nitroanilide.
Common Reagents and Conditions:
Enzymes: Chymotrypsin or other serine proteases.
Buffers: Phosphate buffer (pH 7.4) is commonly used to maintain the optimal pH for enzyme activity.
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products: The enzymatic cleavage of Acetyl-Phenylalanine-p-Nitroanilide results in the formation of acetyl-phenylalanine and p-nitroaniline. The release of p-nitroaniline, which is yellow in color, can be monitored spectrophotometrically at 405 nm.
類似化合物との比較
Acetyl-Phenylalanine-p-Nitroanilide can be compared with other similar peptide substrates used in enzymatic assays:
Acetyl-Tyrosine-p-Nitroanilide: Similar to Acetyl-Phenylalanine-p-Nitroanilide but contains tyrosine instead of phenylalanine. It is used to study tyrosine-specific proteases.
Acetyl-Leucine-p-Nitroanilide: Contains leucine and is used for leucine-specific proteases.
Acetyl-Alanine-p-Nitroanilide: Contains alanine and is used for alanine-specific proteases.
Uniqueness: Acetyl-Phenylalanine-p-Nitroanilide is unique due to its specificity for chymotrypsin-like proteases and its chromogenic properties, which make it an ideal substrate for spectrophotometric assays.
特性
IUPAC Name |
(2S)-2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBBSYDVWOTKB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428472 | |
| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17682-83-6 | |
| Record name | (αS)-α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17682-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















